molecular formula C13H6FN3 B12112029 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile CAS No. 610279-64-6

9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile

Cat. No.: B12112029
CAS No.: 610279-64-6
M. Wt: 223.20 g/mol
InChI Key: NHRYFKQDWBDEMP-UHFFFAOYSA-N
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Description

9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with fluorinated benzaldehyde derivatives can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Fluorinated Aromatic Compounds: These compounds contain fluorine atoms and are studied for their unique chemical and biological properties

Uniqueness

9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is unique due to its specific structural features, including the presence of a fluorine atom and a naphthyridine ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

610279-64-6

Molecular Formula

C13H6FN3

Molecular Weight

223.20 g/mol

IUPAC Name

9-fluorobenzo[h][1,6]naphthyridine-5-carbonitrile

InChI

InChI=1S/C13H6FN3/c14-8-3-4-11-10(6-8)13-9(2-1-5-16-13)12(7-15)17-11/h1-6H

InChI Key

NHRYFKQDWBDEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C3C=CC(=CC3=C2N=C1)F)C#N

Origin of Product

United States

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